molecular formula C19H22N2O5 B4984739 N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

Cat. No.: B4984739
M. Wt: 358.4 g/mol
InChI Key: CRJJCLMAFFLSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes methoxy, nitro, and phenoxy functional groups

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-12(2)16-7-6-15(9-13(16)3)26-11-19(22)20-17-8-5-14(21(23)24)10-18(17)25-4/h5-10,12H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJJCLMAFFLSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-nitroaniline and 3-methyl-4-propan-2-ylphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2-methoxy-4-nitroaniline and an acylating agent.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methyl-4-propan-2-ylphenol in the presence of a suitable catalyst.

    Final Product: The final step involves purification and isolation of the desired product, this compound.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy and phenoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of nitro oxides and phenoxy oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)-2-(3-methylphenoxy)acetamide
  • N-(2-methoxy-4-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide
  • N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-ethylphenoxy)acetamide

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.